molecular formula C18H23NO2S B2939262 Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-13-5

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B2939262
M. Wt: 317.45
InChI Key: WSJQPBAXQDSRKH-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom. It has an amino group (NH2), a carboxylate ester group (CO2C2H5), and a butylphenyl group attached to the thiophene ring. The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by functionalization to introduce the amino, carboxylate ester, and butylphenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered thiophene ring, with the various functional groups attached. The electron-donating amino group and the electron-withdrawing carboxylate ester group could have interesting effects on the electronic structure of the thiophene ring.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The amino group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The carboxylate ester group could undergo reactions such as hydrolysis or transesterification.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group could affect its solubility in different solvents.


Scientific Research Applications

Synthesis Methodologies

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate is synthesized through diverse methodologies, demonstrating its significance in organic chemistry. One notable method involves the one-pot Gewald reaction, where aryl alkyl ketones are reacted with ethyl cyanoacetate and elemental sulfur, yielding 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position. This process is facilitated by morpholinium acetate and excess morpholine, achieving good to moderate yields (Tormyshev et al., 2006).

Dyeing Applications

The compound finds applications in the dyeing industry, where it is used to synthesize novel heterocyclic disperse dyes for polyester fibers. These dyes, produced through reactions involving sulfur and ethylcyanoacetate, exhibit various shades with excellent levelness and fastness properties, although they show poor photostability. This application underscores the compound's versatility and value in textile coloring (Iyun et al., 2015).

Biological Activity

Research also delves into the biological activities associated with derivatives of Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate. These derivatives, synthesized through base-protonated reactions, are screened for their antimicrobial properties. The studies highlight the compound's potential in contributing to new antimicrobial agents, reflecting its importance in medical chemistry (Prasad et al., 2017).

Pharmaceutical Applications

The compound's versatility extends to pharmaceutical research, where its derivatives are investigated for various pharmacological activities. This includes the exploration of its potential in creating new therapeutic agents, showcasing the compound's significance in drug discovery and development (Abu‐Hashem et al., 2011).

Material Science Applications

In material science, Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate contributes to the development of new materials with specialized properties. Its derivatives are synthesized for applications in creating novel materials, highlighting its role in advancing material technologies (Kogami & Watanabe, 2011).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled.


Future Directions

Future research on this compound could involve exploring its reactivity in more detail, investigating its potential uses, and studying its safety and environmental impact.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and specific analysis, more information or experimental data would be needed. If you have any specific questions about this compound, feel free to ask!


properties

IUPAC Name

ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-4-6-7-13-8-10-14(11-9-13)15-12(3)22-17(19)16(15)18(20)21-5-2/h8-11H,4-7,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJQPBAXQDSRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-butylphenyl)-5-methylthiophene-3-carboxylate

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